

Application Note: Synthesis of 2-Amino-5-nitrophenol from o-Aminophenol

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Compound of Interest

Compound Name: 2-Amino-5-nitrophenol

Cat. No.: B090527

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Abstract

This application note details a robust and efficient protocol for the synthesis of **2-Amino-5-nitrophenol**, a crucial intermediate in the manufacturing of various dyes, pigments, and pharmaceuticals. The synthesis commences with the protection of the amino group of o-aminophenol through the formation of a benzoxazolone intermediate, followed by a regioselective nitration, and concluding with a hydrolysis step to yield the final product. This multi-step approach circumvents the challenges associated with the direct nitration of o-aminophenol, such as oxidation of the amino group and the formation of undesirable isomers. The described protocol provides a high overall yield and purity, making it suitable for laboratory and pilot-scale production.

Introduction

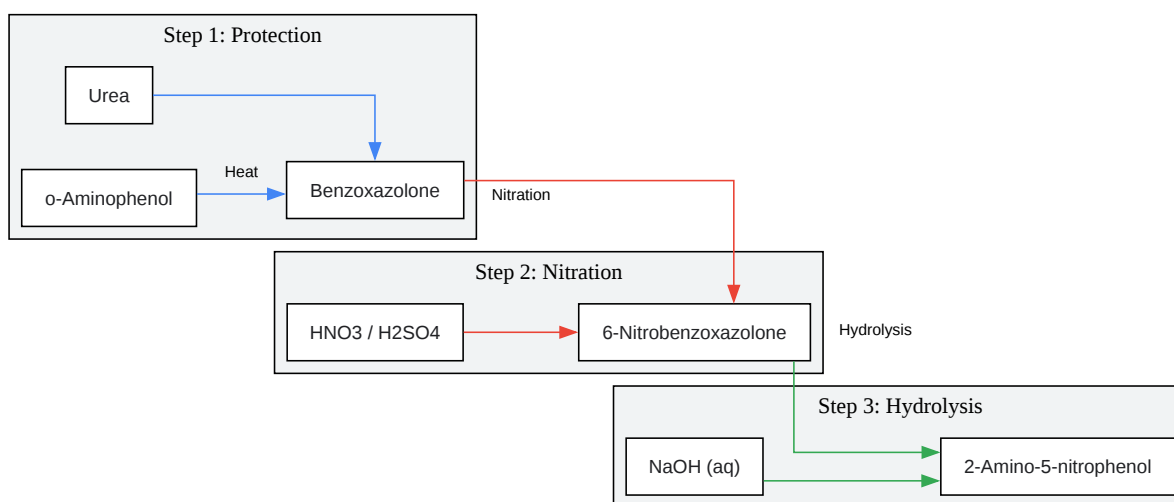
2-Amino-5-nitrophenol is a valuable aromatic compound widely utilized as a precursor in the synthesis of azo dyes, hair coloring agents, and various pharmaceutical compounds.^{[1][2]} The direct nitration of o-aminophenol is fraught with difficulties, primarily due to the activating and oxidizable nature of the amino group, which can lead to a complex mixture of products and significant degradation. To achieve a selective and high-yielding synthesis, a protection-nitration-deprotection strategy is commonly employed.

This protocol outlines a well-established three-step synthesis beginning with the reaction of o-aminophenol with urea to form a stable benzoxazolone intermediate. This intermediate then undergoes nitration, directing the nitro group to the desired 5-position on the aromatic ring. The

final step involves the hydrolysis of the nitro-substituted intermediate to afford **2-Amino-5-nitrophenol**. This method offers several advantages, including milder reaction conditions, improved regioselectivity, and higher overall yields compared to direct nitration methods.

Experimental Workflow

The synthesis of **2-Amino-5-nitrophenol** from o-aminophenol is a three-step process as illustrated in the workflow diagram below. The initial step involves the protection of the amino group of o-aminophenol by reacting it with urea to form benzoxazolone. The second step is the nitration of the benzoxazolone intermediate. The final step is the hydrolysis of the 6-nitrobenzoxazolone to yield the desired **2-Amino-5-nitrophenol**.



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Figure 1: Experimental workflow for the synthesis of **2-Amino-5-nitrophenol**.

Materials and Methods

Materials

Reagent	Supplier	Purity
o-Aminophenol	Sigma-Aldrich	99%
Urea	Alfa Aesar	99.5%
Sulfuric Acid (98%)	Fisher Scientific	ACS Grade
Nitric Acid (65%)	VWR Chemicals	ACS Grade
Sodium Hydroxide	EMD Millipore	99%
Dichloromethane	Macron Fine Chemicals	HPLC Grade
Ethanol	Decon Labs	95%

Equipment

- Three-necked round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer with heating plate
- Dropping funnel
- Thermometer
- Büchner funnel and filtration flask
- Crystallizing dish
- Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of Benzoxazolone

- To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add o-aminophenol (22 g, 0.2 mol) and urea (16 g, 0.27 mol).

- Heat the mixture with stirring. The reaction is initiated as the mixture melts and ammonia gas evolves.
- Maintain the reaction temperature at approximately 120-125°C.
- After 3 hours of heating, a solid mass of benzoxazolone will form.
- Allow the reaction mixture to cool to room temperature.
- Add 200 mL of water to the flask and stir to break up the solid.
- Collect the crude benzoxazolone by vacuum filtration using a Büchner funnel and wash with cold water.
- Dry the product in an oven at 80°C.

Step 2: Synthesis of 6-Nitrobenzoxazolone

- In a 250 mL three-necked round-bottom flask, place the dried benzoxazolone (13.5 g, 0.1 mol) and 40 mL of dichloromethane.
- Cool the flask in an ice bath to 0-5°C.
- Slowly add concentrated sulfuric acid (20 mL, 98%) to the stirred suspension while maintaining the temperature below 10°C.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid (6.5 mL, 65%) to concentrated sulfuric acid (6.5 mL, 98%) in a separate flask, pre-cooled in an ice bath.
- Add the nitrating mixture dropwise to the benzoxazolone suspension over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.
- After the addition is complete, continue stirring at 5-10°C for 2 hours.
- Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
- The precipitated 6-nitrobenzoxazolone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

Step 3: Synthesis of 2-Amino-5-nitrophenol

- Place the dried 6-nitrobenzoxazolone (18 g, 0.1 mol) in a 250 mL round-bottom flask.
- Prepare a 21% (w/v) sodium hydroxide solution by dissolving 21 g of NaOH in 100 mL of water.
- Add the sodium hydroxide solution to the flask containing the 6-nitrobenzoxazolone.
- Heat the mixture with stirring to 95-100°C and maintain this temperature for 2 hours. The reaction mixture will turn dark red.
- Cool the reaction mixture to room temperature.
- Carefully neutralize the mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution is approximately 7. The product will precipitate as a reddish-brown solid.
- Collect the crude **2-Amino-5-nitrophenol** by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an ethanol-water mixture to obtain pure **2-Amino-5-nitrophenol**.
- Dry the purified product in a vacuum desiccator.

Results and Data

The synthesis of **2-Amino-5-nitrophenol** was successfully carried out with a good overall yield. The purity of the final product was confirmed by melting point determination and spectroscopic analysis.

Parameter	Benzoxazolone	6-Nitrobenzoxazolone	2-Amino-5-nitrophenol
Yield (%)	~95%	~90%	~85%
Overall Yield (%)	-	-	~73%
Purity (%)	>99%	>98%	>99% (after recryst.)
Melting Point (°C)	139-141	238-240	208-210
Appearance	White solid	Yellow solid	Rust brown crystalline powder

Safety Precautions

- This synthesis should be performed in a well-ventilated fume hood.
- Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
- o-Aminophenol and **2-Amino-5-nitrophenol** are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Avoid direct contact.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of high-purity **2-Amino-5-nitrophenol** from o-aminophenol. The three-step procedure involving protection, nitration, and deprotection is superior to direct nitration, offering better control over the reaction and resulting in a higher yield of the desired product. This method is well-suited for researchers and professionals in the fields of chemical synthesis and drug development.

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References

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